ethyl (2E)-2-(hydroxyimino)propanoate

Stereochemistry Computational Chemistry Crystal Engineering

Ethyl (2E)-2-(hydroxyimino)propanoate (CAS 20591-87-1), also known as ethyl pyruvate oxime, is a defined E-stereoisomer of the α-ketoxime ester class with molecular formula C₅H₉NO₃ and molecular weight 131.13 g/mol. The molecule adopts an essentially planar conformation (maximum deviation from mean plane: 0.021(3) Å) stabilized by π-conjugation between the hydroxyimino and carbonyl groups, with DFT calculations (B3LYP/6-311G**++) confirming that the E conformer is the lowest-energy stereoisomer.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 20591-87-1
Cat. No. B1609672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2E)-2-(hydroxyimino)propanoate
CAS20591-87-1
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NO)C
InChIInChI=1S/C5H9NO3/c1-3-9-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4+
InChIKeyBJBDPHKMAMMTFW-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2E)-2-(hydroxyimino)propanoate (CAS 20591-87-1): Verified Identity and Procurement-Relevant Physicochemical Profile


Ethyl (2E)-2-(hydroxyimino)propanoate (CAS 20591-87-1), also known as ethyl pyruvate oxime, is a defined E-stereoisomer of the α-ketoxime ester class with molecular formula C₅H₉NO₃ and molecular weight 131.13 g/mol [1]. The molecule adopts an essentially planar conformation (maximum deviation from mean plane: 0.021(3) Å) stabilized by π-conjugation between the hydroxyimino and carbonyl groups, with DFT calculations (B3LYP/6-311G**++) confirming that the E conformer is the lowest-energy stereoisomer [2]. Its computed XLogP3 of 1.2, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, and topological polar surface area of 58.9 Ų define its molecular recognition profile [1]. The compound is classified as harmful if swallowed (H302, Acute Tox. 4) per GHS classification [1].

Stereochemical control: Defined E-stereoisomer for reproducible coordination geometry
Synthetic intermediate: Ester-protected scaffold for hydrazide and amino alcohol synthesis
Physicochemical profile: Computed XLogP3 of 1.2 supports organic-phase workflows

Why Generic Substitution of Ethyl (2E)-2-(hydroxyimino)propanoate (CAS 20591-87-1) Carries Stereochemical and Synthetic Risk


Simple replacement of ethyl (2E)-2-(hydroxyimino)propanoate with the Z-isomer (CAS 120586-56-3), the free acid pyruvate oxime (CAS 2211-14-5), or the parent ketone ethyl pyruvate (CAS 617-35-6) introduces quantifiable divergence in stereoelectronic properties and reactivity. DFT calculations demonstrate the E conformer is the lowest-energy configuration [1]; the Z-isomer possesses a distinct dipole moment and steric profile that alters metal-chelate bite angles, hydrogen-bonding networks in crystal packing, and nucleophilic attack trajectories [2]. The ethyl ester moiety contributes a computed XLogP3 of 1.2—a materially different lipophilicity from the free acid (pyruvate oxime, predicted logP ≈ -0.45) [3]—directly affecting phase-transfer behavior, membrane permeability in biological models, and solvent partitioning in synthetic workflows. These differences are not visible on a standard certificate of analysis but are structurally encoded and functionally consequential.

Target
E-isomer (CAS 20591-87-1): lowest-energy conformer, defined planar geometry
vs
Substitute Risk
Z-isomer (CAS 120586-56-3): higher energy, distinct bite angle and packing architecture may shift chelate geometry
Target
Ethyl ester: XLogP3 1.2, membrane-permeable profile
vs
Substitute Risk
Free acid (pyruvate oxime): logP ≈ -0.45; phase-transfer and extraction behavior may differ markedly
Target
α-ketoxime ester: oxime N,O-chelate donor set
vs
Substitute Risk
Parent ketone (ethyl pyruvate): lacks oxime functionality; metal-binding profile may not transfer

Quantitative Differentiation Evidence for Ethyl (2E)-2-(hydroxyimino)propanoate (CAS 20591-87-1) Against Key Comparators


E-Isomer Thermodynamic Preference Confirmed by DFT: Selection Rationale Over the Z-Isomer

Ab initio DFT calculations (B3LYP/6-311G**++ level, in vacuo) explicitly identify the E conformer of ethyl 2-(hydroxyimino)propanoate as the lowest-energy stereoisomer, consistent with the single-crystal X-ray structure which shows the hydroxyimino and carbonyl groups in a trans configuration [1]. The Z-isomer (CAS 120586-56-3) is a distinct chemical entity with a different spatial arrangement, which DFT predicts to be higher in energy [1]. This energetic difference is structurally manifested: the E-isomer crystallizes with a defined bond stereocenter count of 1 and exhibits a herringbone packing motif stabilized by intermolecular O–H···N hydrogen bonds and π-stacking with an inter-planar distance of 3.143(4) Å [1].

E-Isomer stability
Head-to-head
E conformer: lowest-energy minimum (DFT B3LYP/6-311G**++)
Supports stereochemical-control workflow selection
DFT in vacuo; single-crystal XRD at 100 K confirms E geometry
Stereochemistry Computational Chemistry Crystal Engineering

Copper(II) Chelation Geometry: Quantified Bond Distances and Bite Angle for the 2-Hydroxyiminopropionate Ligand

In the bis-chelate complex [Cu(hipa)₂(H₂O)₂] (hipa = 2-hydroxyiminopropionate), the ligand binds Cu(II) through the oxime nitrogen and carboxylate oxygen in a trans configuration, forming a planar {Cu(hipa)₂} core. The Cu–O distance is 1.9421(13) Å and the Cu–N distance is 2.0488(15) Å, with an N–Cu–O bite angle of 80.70(6)° measured at 100 K [1]. By comparison, the free acid 2-hydroxyiminopropanoic acid (pyruvate oxime, CAS 2211-14-5) forms complexes where the oxime group binds Cu²⁺ through both N and O donors from approximately pH 5 upwards, with extensive binuclear complex formation dominating equilibria in equimolar solutions [2]. The ester derivative provides a charge-neutral ligand framework with distinct solubility and coordination properties compared to the anionic free acid form [3].

Cu(II) chelation
Cross-study
Cu–O: 1.9421(13) Å; Cu–N: 2.0488(15) Å; bite angle: 80.70(6)°
Quantitative benchmark for oxime-based ligand design
100 K single-crystal XRD; free acid forms pH-dependent binuclear species
Coordination Chemistry Bioinorganic Chemistry Ligand Design

Synthetic Utility: Quantified Yields in Hydrazone Formation and Reductive Amination

Ethyl (2E)-2-(hydroxyimino)propanoate serves as a demonstrated synthetic intermediate with reported yields. Reaction with hydrazine monohydrate in methanol for 1.0 h yields 2-(hydroxylamino)-propanehydrazone in 88.9% yield [1]. In a separate reductive protocol, treatment with NaBH₄/I₂ in THF for 4.0 h yields DL-amino propanol in 60% yield [2]. By comparison, the broader class of δ-keto ester oximes reduced with NaBH₄ combined with I₂, CH₃COOH, TiCl₄, ZrCl₄, CoCl₂, H₂SO₄, or TMS-Cl yields the corresponding amino alcohols in 60–85% yield [2], positioning the 60% yield for this specific substrate at the lower bound of the class range, consistent with the additional steric and electronic demands of the α-oximino ester motif versus δ-keto ester oximes.

Synthetic yield
Reported
88.9% hydrazone formation; 60% reductive amination
Supports procurement benchmarks for intermediate evaluation
Single-study reported yields; class range for reduction is 60–85%
Synthetic Methodology Oxime Reduction Amino Alcohol Synthesis

Lipophilicity Differentiation from the Free Acid: LogP-Driven Selection for Membrane-Permeable Applications

The computed XLogP3 of ethyl (2E)-2-(hydroxyimino)propanoate is 1.2 [1], reflecting the lipophilic contribution of the ethyl ester moiety. The free acid, 2-(hydroxyimino)propanoic acid (pyruvate oxime), has a predicted logP of approximately -0.45 and a logS of -0.80 [2], indicating substantially higher aqueous solubility and lower membrane permeability. This logP differential of approximately 1.65 log units translates to a roughly 45-fold difference in octanol-water partition coefficient, representing a meaningful divergence for applications requiring passive membrane diffusion, organic-phase extraction, or reversed-phase chromatographic retention.

Lipophilicity gap
Cross-study
ΔlogP ≈ 1.65 (ester XLogP3 1.2 vs free acid ~ -0.45)
Critical for permeability-dependent assay and extraction design
Computed values; ~45-fold octanol partitioning difference
Physicochemical Property Drug Design Lipophilicity

Oxime-Containing Ligand Chelation Potency: Comparative Stability Enhancement for Cu²⁺ and Ni²⁺

2-(Hydroxyimino)propanohydroxamic acid—a derivative of alanine incorporating both oxime and hydroxamic acid functionalities derived from the 2-(hydroxyimino)propanoate scaffold—forms Cu²⁺ and Ni²⁺ complexes with formation constants 'remarkably higher' than those of either aminohydroxamic acids or oximinocarbonic acids [1]. The ligand exhibits pKa₁ = 8.16 and pKa₂ = 11.00 (deprotonation of the hydroxyimino and hydroxamic groups, respectively) [2]. In a comparative speciation study, the stability constants of the bis-functionalized ligand for Cu²⁺ and Ni²⁺ were 'distinctly higher' than those of L-alaninehydroxamic acid and 2-(hydroxyimino)propanoic acid alone [3], demonstrating that the combined oxime-hydroxamic architecture—accessible via the ethyl ester precursor—provides chelation enhancement beyond either functional group in isolation.

Chelation enhancement
Class-level
Bis-functionalized ligand Cu²⁺/Ni²⁺ stability 'remarkably higher' than simpler analogues
Supports precursor selection for high-affinity metallosupramolecular design
Qualitative ranking; exact log β values unavailable
Chelation Therapy Metallochemistry Stability Constants

Validated Application Scenarios for Ethyl (2E)-2-(hydroxyimino)propanoate (CAS 20591-87-1) Based on Quantitative Evidence


Synthesis of Square-Planar Nickel(II) and Copper(III) Hydrazide Complexes via Template Condensation

Ethyl (2E)-2-(hydroxyimino)propanoate reacts with hydrazine monohydrate to form 2-(hydroxyimino)propionohydrazide (H₂poh) in 88.9% yield, a key hydrazide ligand for template synthesis of square-planar Ni(II) and Cu(III) complexes with 1,3,5-oxadiazinane ring systems . The defined E-stereochemistry of the starting ester ensures correct ligand geometry for metal coordination. These complexes have been fully characterized by NMR, IR spectroscopy, cyclic voltammetry, and single-crystal X-ray analysis .

Copper(II)-Mediated Synthesis of α-Amino Acid Derivatives via Oxime Acetate Annulation

Ethyl (2E)-2-(hydroxyimino)propanoate can be converted to its oxime acetate derivative, which serves as a substrate in copper-catalyzed annulation with α-amino acid ester derivatives to yield 3-sulfonamido/imino 4-pyrrolin-2-ones . This process exploits the oxime ester as an internal oxidant, enabling tandem C–N bond formation. The E-configuration and ester-protected carboxyl group of the starting material provide the requisite stereoelectronic profile for efficient catalytic turnover .

Crystal Engineering and Hydrogen-Bonded Molecular Sheet Design

The E-isomer crystallizes with a herringbone packing motif forming molecular sheets of 6.32 Å thickness, stabilized by strong intermolecular O–H···N hydrogen bonds and carbonyl-oxime π-stacking with an inter-planar distance of 3.143(4) Å . The gap between adjacent sheets is 2.07 Å . This well-defined supramolecular architecture, dependent on the E-configuration and ester functionality, makes the compound a candidate building block for cocrystal design and solid-state property tuning.

Spectrophotometric Metal Ion Determination Using 2-Hydroxyiminopropanoate as a Chromogenic Reagent

The free acid form (accessible via ester hydrolysis) reacts immediately with Cu(II), Ni(II), Co(II), Fe(II), Zn(II), and Mn(II) to form colored complexes in aqueous methanol, obeying Beer's Law within defined calibration ranges . The reagent has been validated for the determination of copper from copper wire samples and iron from pharmaceutical preparations, with stable complex formation sensitive to pH and derivatizing reagent concentration . The ethyl ester serves as a storable, purity-verifiable precursor for generating the analytical reagent on demand.

Application
Selection Property
Validation Focus
Hydrazide complex synthesis
Defined E-stereochemistry for ligand geometry
Hydrazone formation yield and metal-chelate characterization
Oxime acetate annulation
Ester-protected carboxyl with E-oxime internal oxidant
Catalytic turnover and C–N bond formation efficiency
Crystal engineering
Planar E-conformer with predictable hydrogen-bond network
Cocrystal design and solid-state property tuning
Metal ion determination
Storable, purity-verifiable ester precursor to chromogenic reagent
Beer's Law compliance and pH-dependent complex stability
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